

5-Methoxypyridine-2-carbonitrile: A Technical Guide to Hazards, Safety, and Research Applications

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Compound of Interest

Compound Name: **5-Methoxypyridine-2-carbonitrile**

Cat. No.: **B1355149**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known hazards, safety protocols, and relevant research information for this compound. Due to the limited publicly available data on the specific biological mechanisms of **5-Methoxypyridine-2-carbonitrile**, this document also draws upon data from structurally related pyridine and pyrimidine-5-carbonitrile derivatives to infer potential areas of biological activity and relevant experimental methodologies.

Chemical and Physical Properties

5-Methoxypyridine-2-carbonitrile is a solid at room temperature, typically appearing as a white to pale yellow powder. It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a nitrile group at the 2-position.

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O	PubChem
Molecular Weight	134.14 g/mol	PubChem
CAS Number	89809-63-2	PubChem
Appearance	White to light yellow powder/crystal	CymitQuimica
Solubility	Soluble in polar organic solvents	CymitQuimica

Hazard Identification and Safety Information

5-Methoxypyridine-2-carbonitrile is classified as hazardous. The following tables summarize the GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification

Hazard Class	Category
Acute Toxicity, Oral	Category 4
Acute Toxicity, Dermal	Category 4
Acute Toxicity, Inhalation	Category 4
Skin Corrosion/Irritation	Category 2
Serious Eye Damage/Eye Irritation	Category 2A
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	Category 3

Source: PubChem

Hazard and Precautionary Statements

Code	Statement
H302	Harmful if swallowed.
H312	Harmful in contact with skin.
H332	Harmful if inhaled.
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352	IF ON SKIN: Wash with plenty of soap and water.
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: PubChem

Handling, Storage, and Reactivity

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[\[1\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[1\]](#) Avoid inhalation of dust and contact with skin and eyes.[\[1\]](#)

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[2\]](#) Keep away from heat, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[\[2\]](#)

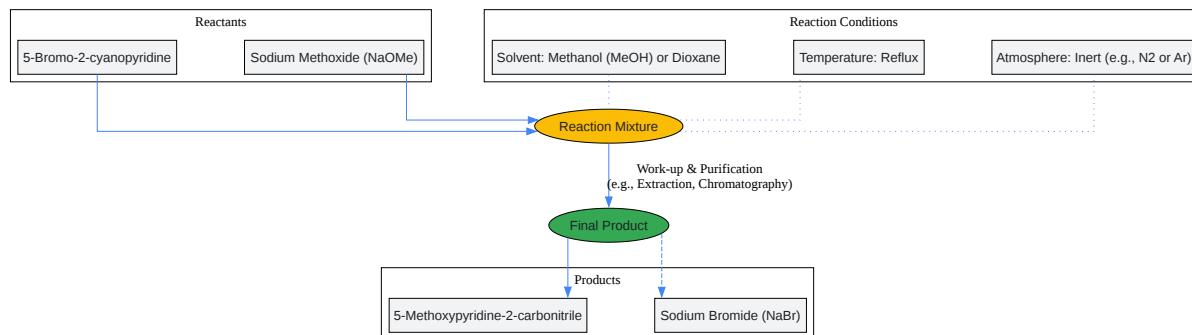
Reactivity: The compound is stable under normal storage conditions.[\[3\]](#) The cyano and methoxy groups on the pyridine ring make it a versatile building block in organic synthesis, susceptible to nucleophilic and electrophilic substitution reactions.[\[4\]](#)

Experimental Protocols

Due to the lack of a specific, published synthesis protocol for **5-methoxypyridine-2-carbonitrile**, a plausible synthetic route is proposed based on established methods for analogous compounds. Additionally, a representative protocol for assessing biological activity is provided based on studies of related pyridine derivatives.

Proposed Synthesis of 5-Methoxypyridine-2-carbonitrile

A potential synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 5-bromo-2-cyanopyridine, with sodium methoxide.



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Caption: Proposed workflow for the synthesis of **5-Methoxypyridine-2-carbonitrile**.

Methodology:

- To a solution of 5-bromo-2-cyanopyridine in a suitable solvent (e.g., methanol or 1,4-dioxane) under an inert atmosphere, add a solution of sodium methoxide in methanol.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

- Dissolve the residue in water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to yield **5-methoxypyridine-2-carbonitrile**.

Analytical Characterization

The structure and purity of the synthesized **5-methoxypyridine-2-carbonitrile** would be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR is expected to show distinct signals for the aromatic protons on the pyridine ring and the methoxy group protons.
 - ^{13}C NMR will show characteristic peaks for the carbon atoms of the pyridine ring, the nitrile group, and the methoxy group.
- Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (134.14 g/mol).
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C≡N (nitrile) and C-O-C (ether) functional groups.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on related methoxypyridine analogs and can be used to assess the cytotoxic potential of **5-methoxypyridine-2-carbonitrile** against various cancer cell lines.

Methodology:

- Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5×10^4 cells/well and incubate for 24 hours.

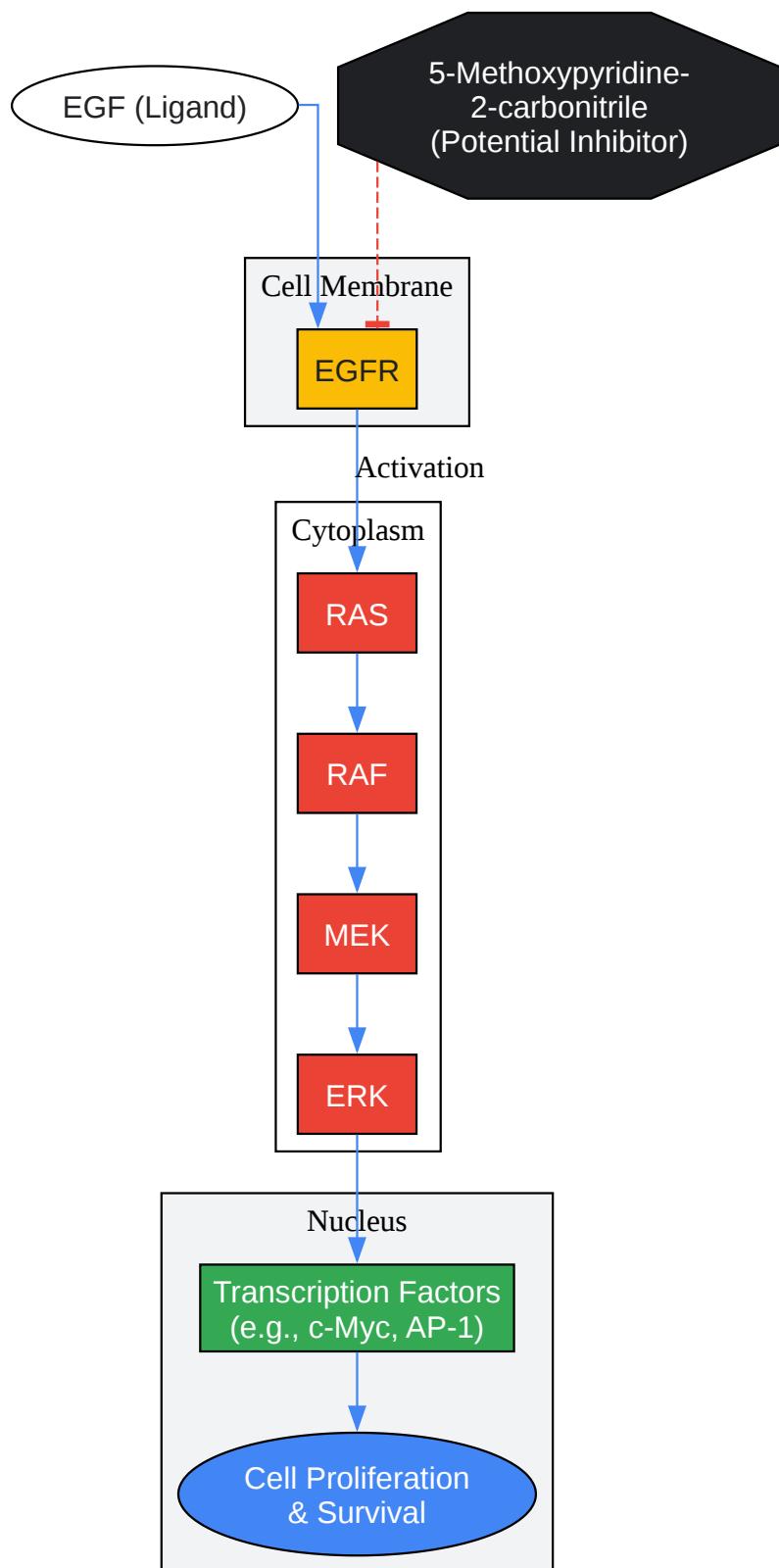
- Compound Treatment: Treat the cells with various concentrations of **5-methoxypyridine-2-carbonitrile** and incubate for an additional 48 hours.
- MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC_{50}) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Potential Biological Activity and Signaling Pathways

While the specific molecular targets of **5-methoxypyridine-2-carbonitrile** have not been elucidated, numerous studies on structurally similar pyridine and pyrimidine-5-carbonitrile derivatives have demonstrated their potential as inhibitors of key signaling pathways implicated in cancer. These include the EGFR, VEGFR-2, and PI3K/mTOR pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

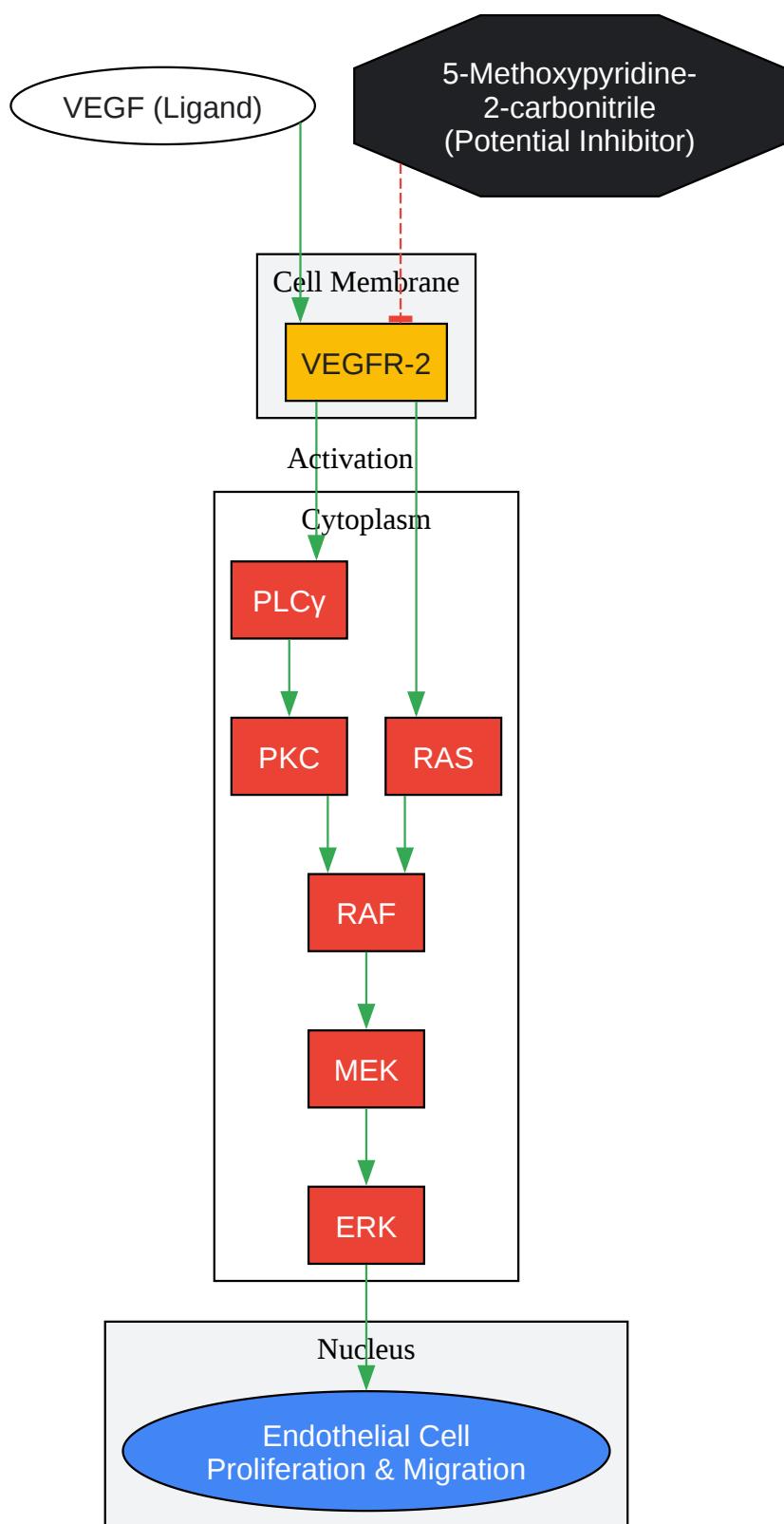


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Caption: Potential inhibition of the EGFR signaling pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Inhibition of this pathway can starve tumors of their blood supply.

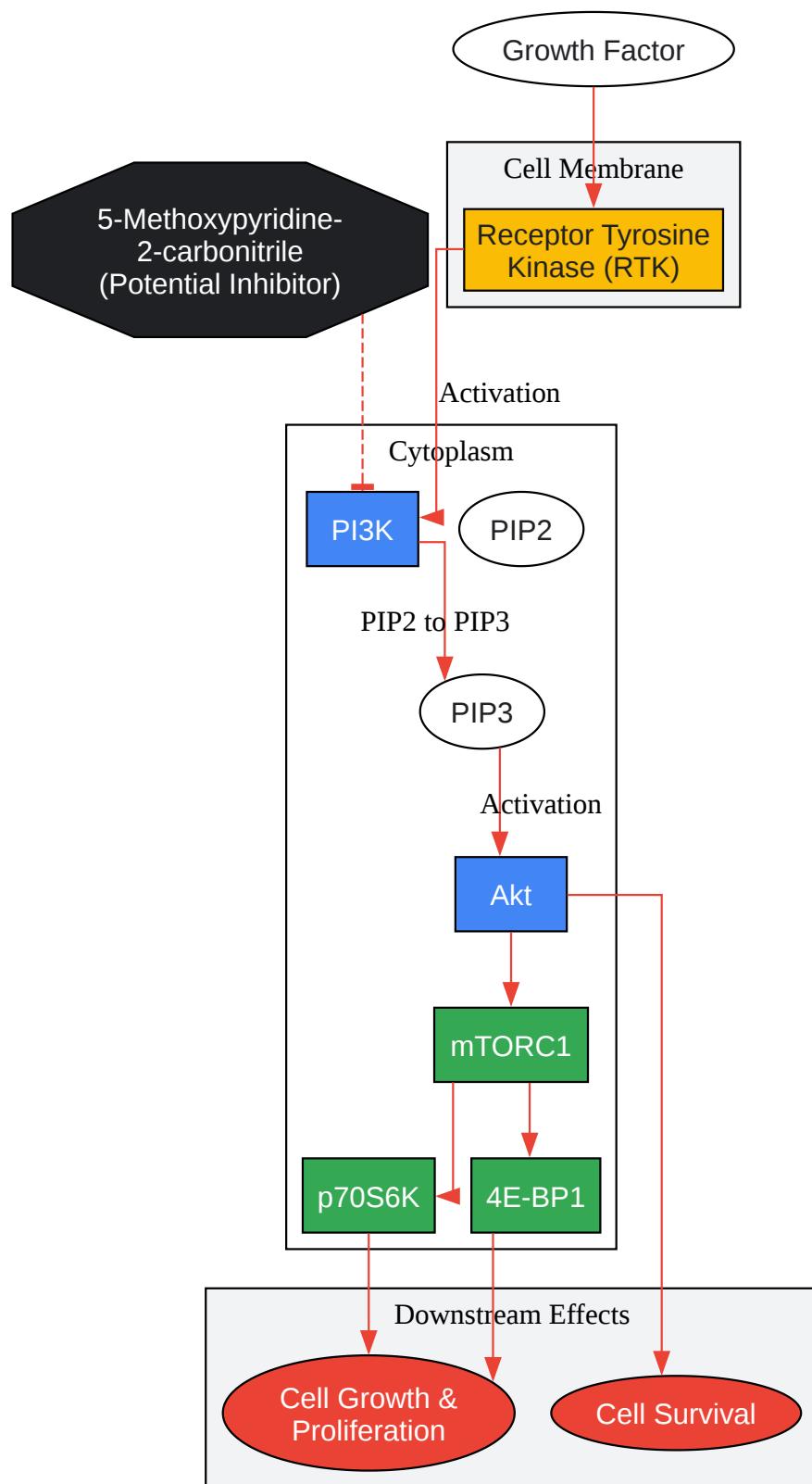


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Caption: Potential inhibition of the VEGFR-2 signaling pathway.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is common in many cancers, making it an attractive target for therapeutic intervention.[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)



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Caption: Potential inhibition of the PI3K/mTOR signaling pathway.

Conclusion

5-Methoxypyridine-2-carbonitrile is a hazardous chemical that requires careful handling in a controlled laboratory setting. Its structural features suggest its potential as a versatile building block in the synthesis of biologically active molecules. While direct evidence of its mechanism of action is limited, the broader class of pyridine and pyrimidine-5-carbonitrile derivatives has shown promise as inhibitors of key oncogenic signaling pathways. Further research is warranted to fully elucidate the therapeutic potential and specific molecular targets of **5-Methoxypyridine-2-carbonitrile**. This guide provides a foundational resource for researchers and drug development professionals working with this compound, emphasizing safety and outlining potential avenues for future investigation.

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References

- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFR^{T790M} - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFR^{T790M} - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 14. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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